Protein kinase G inhibitor-3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

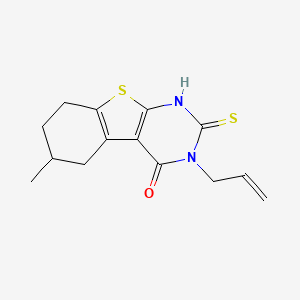

C14H16N2OS2 |

|---|---|

分子量 |

292.4 g/mol |

IUPAC名 |

6-methyl-3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C14H16N2OS2/c1-3-6-16-13(17)11-9-7-8(2)4-5-10(9)19-12(11)15-14(16)18/h3,8H,1,4-7H2,2H3,(H,15,18) |

InChIキー |

NJDKIFJSIRYQTE-UHFFFAOYSA-N |

正規SMILES |

CC1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)CC=C |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Protein Kinase G Inhibitors

Disclaimer: The term "Protein Kinase G inhibitor-3" does not correspond to a standardized nomenclature for a specific molecule. This guide will provide a comprehensive overview of the mechanisms of action for various well-characterized inhibitors of Protein Kinase G (PKG), with a specific focus on the peptide inhibitor DT-3 where information is available.

Introduction

Protein Kinase G (PKG) is a serine/threonine-specific protein kinase that is a key effector of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway plays a crucial role in a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. Dysregulation of the cGMP-PKG pathway is implicated in various pathological conditions, making PKG an attractive target for therapeutic intervention. This technical guide delves into the mechanisms by which small molecules and peptides inhibit PKG activity, providing insights for researchers and drug development professionals.

The cGMP-PKG Signaling Pathway

The canonical activation of PKG begins with the synthesis of its primary activator, cGMP. Soluble guanylate cyclase (sGC) is stimulated by nitric oxide (NO), leading to the conversion of guanosine triphosphate (GTP) to cGMP. Particulate guanylate cyclase (pGC) can be activated by natriuretic peptides. The subsequent increase in intracellular cGMP concentration leads to the activation of PKG. Activated PKG then phosphorylates a variety of downstream substrate proteins on serine and threonine residues, modulating their activity and eliciting a cellular response. A key substrate often used to monitor PKG activity is the Vasodilator-Stimulated Phosphoprotein (VASP).[1]

Mechanisms of PKG Inhibition

PKG inhibitors can be broadly categorized based on their mechanism of action, primarily targeting the cGMP binding site, the ATP binding site, or the substrate binding site.

-

Cyclic Nucleotide Binding Site Inhibitors: These inhibitors, such as the Rp-diastereomers of cGMP, act as competitive antagonists at the cGMP binding domains of PKG. By occupying these sites, they prevent the conformational change required for kinase activation. These analogs are often membrane-permeable and resistant to hydrolysis by phosphodiesterases.[2]

-

ATP-Binding Site Inhibitors: These compounds are competitive inhibitors that bind to the catalytic domain of PKG, competing with ATP. This prevents the transfer of the gamma-phosphate from ATP to the serine or threonine residues of substrate proteins. KT5823 is an example of an ATP-competitive inhibitor of PKG.[3]

-

Substrate-Binding Site Inhibitors: This class of inhibitors interferes with the binding of substrate proteins to the active site of PKG. The DT-oligopeptides, including DT-2 and DT-3, are examples of substrate-competitive inhibitors.[2][3] DT-3 is a membrane-permeable peptide that acts as an inhibitory peptide for PKG Iα, enabling the pharmacological blockade of the cGMP-PKG signaling pathway.[4]

Quantitative Data on PKG Inhibitors

The potency and selectivity of PKG inhibitors are critical parameters for their use in research and potential therapeutic applications. The following tables summarize available quantitative data for some PKG inhibitors.

Table 1: Inhibitory Potency of DT-Peptides

| Inhibitor | Target | IC50 | Notes |

| (D)-DT-2 | PKG Iα and Iβ | 8 nM | Selectively inhibited 2 nM purified PKG.[3] |

| (D)-DT-2 | PKG II | > 1 µM | Did not inhibit PKG II or PKA up to 1 µM.[3] |

| (D)-DT-2 | PKA | > 1 µM | Did not inhibit PKG II or PKA up to 1 µM.[3] |

Table 2: Selectivity of DT-Peptides

| Inhibitor | Selectivity Ratio (PKA/PKG) | Reference |

| DT-2 | ~1300-fold | [2] |

| DT-3 | ~20000-fold | [2] |

| (D)-DT-2 | ~15000-fold | [2] |

Experimental Protocols

The study of PKG inhibitors relies on robust experimental methods to assess their effects on kinase activity and downstream signaling events.

This protocol describes a general method for measuring PKG activity using a radiolabeled ATP assay.

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT).

-

Enzyme and Inhibitor Incubation: In a microcentrifuge tube, combine purified PKG enzyme with the desired concentration of the inhibitor (e.g., DT-3) in the reaction buffer. Incubate for a predetermined time (e.g., 10 minutes) at 30°C to allow for inhibitor binding.

-

Substrate Addition: Add a specific peptide substrate for PKG (e.g., a VASP-derived peptide) to the reaction mixture.

-

Initiation of Reaction: Start the kinase reaction by adding a solution containing ATP and [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is within the linear range.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 0.1 M ATP, 0.1 M EDTA).

-

Separation and Detection: Spot the reaction mixture onto phosphocellulose paper (e.g., P81). Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporation of ³²P into the peptide substrate using a scintillation counter.

-

Data Analysis: Calculate the kinase activity based on the amount of incorporated radioactivity and compare the activity in the presence and absence of the inhibitor to determine the extent of inhibition.

This protocol is used to assess the effect of PKG inhibitors on the phosphorylation of its downstream target, VASP, in intact cells.

-

Cell Culture and Treatment: Culture cells of interest (e.g., platelets, smooth muscle cells) to an appropriate confluency. Treat the cells with the PKG inhibitor (e.g., DT-3) for a specified duration. Stimulate the cells with a cGMP-elevating agent (e.g., a nitric oxide donor) to activate PKG.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated VASP (e.g., anti-p-VASP Ser239) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total VASP to normalize for protein loading.

Conclusion

Inhibitors of Protein Kinase G are invaluable tools for dissecting the complexities of the cGMP signaling pathway and hold promise as therapeutic agents for a range of diseases. Understanding their distinct mechanisms of action—be it competition at the cGMP, ATP, or substrate binding sites—is fundamental for their effective application in research and drug development. The peptide inhibitor DT-3, with its high selectivity, exemplifies the potential of substrate-competitive inhibition. The experimental protocols outlined in this guide provide a framework for the robust evaluation of these and other PKG inhibitors.

References

Compound 177: A Novel Inhibitor of Mycobacterial Growth

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Compound 177 has emerged as a promising small molecule inhibitor of mycobacterial growth, exhibiting potent activity against Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the current understanding of Compound 177, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. Notably, Compound 177 targets mycobacterial serine/threonine protein kinases, interfering with key signaling pathways essential for the pathogen's survival and its interaction with the host immune system. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis.

Mechanism of Action: Inhibition of Serine/Threonine Protein Kinase G (PknG)

Compound 177 functions as an inhibitor of mycobacterial serine/threonine protein kinases, with a significant impact on Protein Kinase G (PknG).[1] PknG is a crucial secreted effector protein of M. tuberculosis that manipulates host cellular processes to promote intracellular survival.[2][3][4] The inhibitory action of Compound 177 disrupts key signaling cascades, affecting both the mycobacterium's internal metabolism and its ability to subvert host immunity.

Disruption of Host NF-κB Signaling

Upon infection, M. tuberculosis secretes PknG into the host macrophage. PknG possesses an unusual ubiquitinating enzyme activity, functioning as both a ubiquitin-activating enzyme (E1) and a ubiquitin ligase (E3).[2][5] It targets and mediates the degradation of key host signaling proteins, namely TNF receptor-associated factor 2 (TRAF2) and TGF-β-activated kinase 1 (TAK1).[2][5] The degradation of TRAF2 and TAK1 effectively blocks the activation of the NF-κB signaling pathway, a critical component of the host's innate immune response to infection.[2][5] By inhibiting PknG, Compound 177 is predicted to prevent the degradation of TRAF2 and TAK1, thereby restoring the host's NF-κB-mediated immune response against the mycobacteria.

Interference with Mycobacterial Glutamate Metabolism

Within the mycobacterium, PknG plays a vital role in regulating central metabolism, particularly the levels of glutamate and glutamine.[6][7][8] PknG phosphorylates GarA, a key regulator of enzymes involved in the tricarboxylic acid (TCA) cycle and glutamate metabolism.[6] This phosphorylation event modulates the metabolic flux. Inhibition of PknG by Compound 177 is expected to disrupt the phosphorylation of GarA, leading to an imbalance in glutamate and glutamine pools, which is detrimental to the mycobacterium's growth and survival, especially under nutrient-limiting conditions.[6][7]

Quantitative Efficacy Data

The antimycobacterial activity of Compound 177 has been quantified using standard in vitro assays. The following table summarizes the key efficacy data reported in the literature.

| Parameter | Value | Mycobacterium Strain | Reference |

| Minimum Inhibitory Concentration (MIC) | 0.5-1 µg/mL | M. tuberculosis H37Rv | [9] |

| Half-maximal Inhibitory Concentration (IC50) | 0.38 ± 0.02 µM | Not Specified | Not Specified |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antimycobacterial activity of compounds like Compound 177.

Microplate Alamar Blue Assay (MABA) for MIC Determination

The MABA is a colorimetric assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis. The methodology is adapted from Collins and Franzblau, 1997.

Materials:

-

Mycobacterium tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80

-

Compound 177 stock solution (in DMSO)

-

AlamarBlue™ reagent

-

Sterile 96-well microplates

-

Microplate reader (optional, for fluorometric reading)

Procedure:

-

Preparation of Mycobacterial Inoculum:

-

Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase.

-

Adjust the turbidity of the culture to a McFarland standard of 1.0.

-

Dilute the bacterial suspension 1:20 in fresh broth to obtain the final inoculum.

-

-

Compound Dilution:

-

Prepare serial two-fold dilutions of Compound 177 in supplemented 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

-

Include a drug-free control (broth only) and a positive control (a known anti-tuberculosis drug, e.g., rifampicin).

-

-

Inoculation:

-

Add 100 µL of the prepared mycobacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Seal the plate with a plate sealer and incubate at 37°C for 5-7 days.

-

-

Addition of AlamarBlue™:

-

After the incubation period, add 20 µL of AlamarBlue™ reagent to each well.

-

Incubate the plate for an additional 24 hours at 37°C.

-

-

Reading Results:

-

Visual Reading: A color change from blue (resazurin) to pink (resorufin) indicates mycobacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

-

Fluorometric Reading: Measure fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm. The MIC is the lowest drug concentration showing a ≥90% reduction in fluorescence compared to the drug-free control.

-

IC50 Determination Assay

The half-maximal inhibitory concentration (IC50) can be determined from the MABA data or a similar dose-response experiment.

Procedure:

-

Data Collection:

-

Perform the MABA as described above, including a range of concentrations of Compound 177.

-

Measure the fluorescence or absorbance for each concentration.

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition for each concentration relative to the drug-free control well (0% inhibition) and a well with a high concentration of a bactericidal drug or no bacteria (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

-

The IC50 is the concentration of the compound that corresponds to 50% inhibition of mycobacterial growth.

-

Conclusion

Compound 177 represents a significant advancement in the search for novel anti-tuberculosis therapeutics. Its targeted inhibition of mycobacterial serine/threonine protein kinases, particularly PknG, disrupts crucial pathogen-host interactions and essential metabolic pathways. The potent in vitro efficacy, demonstrated by its low MIC and IC50 values, underscores its potential as a lead compound for further development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of Compound 177 and other novel antimycobacterial agents. Further research into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted to fully assess its therapeutic potential.

References

- 1. Multi-omic regulatory networks capture downstream effects of kinase inhibition in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycobacterium tuberculosis protein kinase G acts as an unusual ubiquitinating enzyme to impair host immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M. tuberculosis PknG manipulates host autophagy flux to promote pathogen intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mycobacterium tuberculosis protein kinase G acts as an unusual ubiquitinating enzyme to impair host immunity | EMBO Reports [link.springer.com]

- 5. Mycobacterium tuberculosis protein kinase G acts as an unusual ubiquitinating enzyme to impair host immunity | EMBO Reports [link.springer.com]

- 6. researchgate.net [researchgate.net]

- 7. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]

- 8. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling mechanisms of the Mycobacterium tuberculosis receptor Ser/Thr protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Protein Kinase G in Mycobacterium tuberculosis: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Virulence Factor and Therapeutic Target

Protein kinase G (PknG) is a eukaryotic-like serine/threonine protein kinase that plays a pivotal role in the pathogenesis of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. As a secreted virulence factor, PknG is instrumental in the bacterium's ability to survive and persist within the host by modulating both mycobacterial physiology and host cellular processes.[1][2] This technical guide provides a comprehensive overview of the structure, function, and regulatory mechanisms of PknG, with a focus on its signaling pathways, substrates, and its potential as a target for novel anti-tubercular therapies.

Structural Organization and Catalytic Activity

PknG is a multi-domain protein, a structural feature that is critical for its function and regulation.[1][2][3] The kinase is comprised of three distinct domains: an N-terminal rubredoxin-like domain containing two thioredoxin motifs, a central catalytic kinase domain, and a C-terminal tetratricopeptide repeat (TPR) domain.[1][2][3] The kinase domain adopts a typical two-lobed structure characteristic of serine/threonine kinases.[3] The rubredoxin domain is believed to be involved in regulating kinase activity in response to the cellular redox state, while the TPR domain likely mediates protein-protein interactions.[1][3]

The kinase activity of PknG is essential for its role in virulence.[4] Deletion of either the N-terminal or C-terminal domains has been shown to decrease the maximum velocity (Vmax) and increase the Michaelis constant (Km) of the enzyme, indicating their importance in both catalytic efficiency and substrate binding.[1]

Table 1: Kinetic Parameters of M. tuberculosis PknG and its Deletion Mutants

| Enzyme Variant | Vmax (nmol/min/mg) | Km (μM) for GarA |

| Full-length PknG | 150 ± 10 | 2.1 ± 0.3 |

| PknG (1-420) (C-terminal deletion) | 80 ± 5 | 3.5 ± 0.4 |

| PknG (74-750) (N-terminal deletion) | 75 ± 6 | 5.2 ± 0.6 |

Data adapted from a study on the role of PknG domains in regulating kinase activity.[1]

PknG-Mediated Signaling Pathways and Cellular Roles

PknG is a central regulator of mycobacterial metabolism, particularly nitrogen metabolism, and plays a crucial role in the bacterium's adaptation to the host environment.[5][6][7] A key signaling pathway involves the phosphorylation of the forkhead-associated (FHA) domain-containing protein, GarA.[5]

PknG-GarA Signaling Axis

In response to amino acid availability, particularly glutamate and aspartate, PknG phosphorylates GarA.[5][7] This phosphorylation event relieves the GarA-mediated inhibition of key enzymes in the tricarboxylic acid (TCA) cycle, such as α-ketoglutarate decarboxylase, and modulates glutamate metabolism.[1][5] This regulatory mechanism allows Mtb to adapt its metabolism to the nutrient conditions within the host.[6] Disruption of the pknG gene leads to a defect in glutamate catabolism and an accumulation of intracellular glutamate and glutamine.[5][6]

Role in Virulence and Host-Pathogen Interactions

PknG is secreted by Mtb into the host cell cytoplasm, where it directly manipulates host signaling pathways to promote intracellular survival.[2] One of its key functions is the inhibition of phagosome-lysosome fusion, which prevents the degradation of the mycobacteria within the host macrophage.[4] This process is dependent on the kinase activity of PknG.[4] Furthermore, PknG has been shown to manipulate host autophagy and innate immune signaling.[8][9]

PknG as a Drug Target

The essential role of PknG in Mtb virulence and its absence in humans make it an attractive target for the development of new anti-tubercular drugs.[10] Inhibition of PknG activity has been shown to enhance the clearance of mycobacteria in infected macrophages.[11]

Table 2: Inhibitors of M. tuberculosis PknG

| Inhibitor | Type | IC50 (μM) | Mechanism of Action | Reference |

| AX20017 | Tetrahydrobenzothiophene derivative | ~0.02 | ATP-competitive inhibitor | [4] |

| RO9021 | CHEMBL3237561 | 4.4 ± 1.1 | PknG inhibitor | [10][12] |

IC50 values represent the concentration of the inhibitor required to reduce PknG activity by 50%.

The development of potent and specific PknG inhibitors holds promise for new therapeutic strategies against tuberculosis, including drug-resistant strains.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study PknG.

Recombinant PknG Expression and Purification

A common method for obtaining purified PknG for in vitro studies involves expressing a His-tagged fusion protein in Escherichia coli.

Protocol:

-

Cloning: The pknG gene (Rv0410c) is cloned into an expression vector, such as pET-28a, which adds a polyhistidine (His6) tag to the protein for affinity purification.

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The cells are grown in Luria-Bertani (LB) medium to an optimal density (OD600 of 0.6-0.8) at 37°C. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.1-1 mM) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.

-

Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, containing protease inhibitors). Cells are lysed by sonication or using a French press.

-

Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged PknG is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.

-

Washing and Elution: The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged PknG is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Dialysis and Storage: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) to remove imidazole and stored at -80°C.

In Vitro Kinase Assay

The kinase activity of PknG can be measured using an in vitro phosphorylation assay with a model substrate like Myelin Basic Protein (MBP) or its physiological substrate GarA.

Protocol:

-

Reaction Setup: The kinase reaction is typically performed in a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Components: The reaction mixture includes purified PknG, the substrate (e.g., GarA or MBP), and ATP. To measure phosphorylation, [γ-32P]ATP is often used.

-

Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specific time (e.g., 30 minutes).

-

Termination: The reaction is stopped by adding SDS-PAGE sample buffer.

-

Analysis: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to a phosphor screen or X-ray film to visualize the phosphorylated substrate. The intensity of the band corresponding to the phosphorylated substrate is quantified to determine kinase activity.

-

Inhibitor Studies: For inhibitor screening, the assay is performed in the presence of various concentrations of the test compounds. The IC50 value is determined by measuring the concentration of the inhibitor that reduces kinase activity by 50%.[10]

Identification of PknG Interactors using Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique to identify proteins that interact with PknG within the mycobacterial cell.

Protocol:

-

Strain Construction: An Mtb strain expressing a tagged version of PknG (e.g., with a FLAG or Strep-tag) is constructed. A wild-type strain or a strain expressing an unrelated tagged protein is used as a control.

-

Cell Culture and Lysis: Mycobacterial cultures are grown to mid-log phase and harvested. The cell pellets are lysed using methods such as bead beating in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Affinity Purification: The cell lysate is incubated with affinity beads that specifically bind to the tag on PknG (e.g., anti-FLAG agarose beads).

-

Washing: The beads are washed extensively to remove non-specific protein binders.

-

Elution: The bound protein complexes are eluted from the beads, for example, by competitive elution with a high concentration of the tag peptide.

-

Mass Spectrometry: The eluted proteins are identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The identified proteins are compared between the PknG-tagged sample and the control sample to identify specific interactors.

In Vivo Virulence Assay in a Mouse Model

The role of PknG in Mtb virulence is assessed by comparing the survival of mice infected with a wild-type Mtb strain versus a pknG knockout mutant.[6][7][13]

Protocol:

-

Bacterial Strains: Wild-type Mtb, a pknG deletion mutant (ΔpknG), and a complemented strain (ΔpknG::pknG) are used.

-

Infection: Mice (e.g., BALB/c or C57BL/6) are infected with a low dose of the different Mtb strains via the aerosol route to establish a lung infection.

-

Monitoring: The infected mice are monitored for signs of disease and mortality over a period of several weeks to months.

-

Bacterial Load Determination: At different time points post-infection, groups of mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar to determine the number of colony-forming units (CFU), which reflects the bacterial burden.

-

Data Analysis: The survival curves of the different infection groups are compared using Kaplan-Meier analysis. The bacterial loads in the organs are compared to assess the ability of the mutant to replicate and persist in vivo. A significant increase in the survival of mice infected with the ΔpknG mutant and a lower bacterial burden compared to the wild-type strain indicate attenuation of the mutant and the importance of PknG for virulence.[6][7][13]

Conclusion

Protein kinase G is a multifaceted virulence factor of Mycobacterium tuberculosis that is intricately involved in the pathogen's ability to adapt to the host environment and evade immune clearance. Its central role in regulating mycobacterial metabolism and manipulating host cellular pathways underscores its significance as a high-value target for the development of novel anti-tubercular agents. Further research into the detailed molecular mechanisms of PknG function and the development of specific and potent inhibitors will be crucial in the fight against tuberculosis.

References

- 1. Key Residues in Mycobacterium tuberculosis Protein Kinase G Play a Role in Regulating Kinase Activity and Survival in the Host - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein kinase G confers survival advantage to Mycobacterium tuberculosis during latency-like conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. PknG senses amino acid availability to control metabolism and virulence of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Mycobacterium tuberculosis protein serine/threonine kinase PknG is linked to cellular glutamate/glutamine levels and is important for growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PknG senses amino acid availability to control metabolism and virulence of Mycobacterium tuberculosis | PLOS Pathogens [journals.plos.org]

- 8. M. tuberculosis PknG manipulates host autophagy flux to promote pathogen intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mycobacterium tuberculosis protein kinase G acts as an unusual ubiquitinating enzyme to impair host immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identifying RO9021 as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deletion of pknG Abates Reactivation of Latent Mycobacterium tuberculosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]

A Technical Guide to the Discovery and Synthesis of Potent Protein Kinase G Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a novel class of potent and selective Protein Kinase G (PKG) inhibitors. While the specific designation "Protein Kinase G inhibitor-3" does not correspond to a widely recognized compound in the scientific literature, this document will focus on a well-characterized series of isoxazole-based inhibitors as a representative case study. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the development of kinase inhibitors.

Introduction to Protein Kinase G (PKG)

Protein Kinase G is a serine/threonine-specific protein kinase that is a key effector of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] This pathway plays a crucial role in a multitude of physiological processes, including the regulation of vascular smooth muscle tone, cardiac function, and neuronal signaling.[2][3] The activation of PKG by cGMP leads to the phosphorylation of various downstream target proteins, resulting in diverse cellular responses.[3] Dysregulation of the cGMP/PKG signaling pathway has been implicated in the pathophysiology of various diseases, making PKG a compelling therapeutic target for drug discovery.[4]

The cGMP/PKG Signaling Pathway

The canonical cGMP/PKG signaling cascade is initiated by the production of cGMP by either soluble guanylate cyclase (sGC), activated by nitric oxide (NO), or particulate guanylate cyclase (pGC), activated by natriuretic peptides.[1][5] The subsequent increase in intracellular cGMP concentration leads to the activation of PKG, which then phosphorylates its downstream substrates.[3]

Discovery and Synthesis of Isoxazole-Based PKG Inhibitors

A notable advancement in the development of PKG inhibitors has been the discovery of a series of isoxazole-based compounds that demonstrate high potency and selectivity for Plasmodium falciparum PKG (PfPKG), a validated antimalarial drug target.[6] These inhibitors were identified through medicinal chemistry efforts aimed at discovering novel chemical scaffolds with improved properties over existing inhibitors.[6][7]

The synthesis of these compounds generally involves established protocols, with specific details for compounds such as isoxazoles 3 and 5 being previously reported.[6] A generalized synthetic scheme, based on common organic chemistry principles for the formation of such scaffolds, is outlined below.

Mechanism of Action

The isoxazole-based inhibitors have been characterized as ATP-competitive inhibitors.[6] This mode of action involves the inhibitor binding to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[4] The selectivity of these compounds for PfPKG over the human ortholog is attributed to structural differences in the hydrophobic pocket of the ATP-binding site.[6]

Quantitative Inhibitory Activity

The potency of the isoxazole-based inhibitors was determined through in vitro kinase assays, yielding IC50 and Ki values. The inhibitory constant (Ki) is a measure of the binding affinity of the inhibitor to the enzyme, while the IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%.[8][9]

| Inhibitor | Target Kinase | IC50 (nM) | Ki (nM) | Notes |

| Isoxazole 3 | PfPKG | - | 0.7 ± 0.2 | Potent and selective ATP-competitive inhibitor.[6] |

| Isoxazole 5 | PfPKG | - | 2.3 ± 0.9 | Potent and selective ATP-competitive inhibitor.[6] |

| 4-[2-(4-fluorophenyl)-5-(1-methylpiperidine-4-yl)-1H pyrrol-3-yl] pyridine | PfPKG | - | 1.4 ± 0.5 | Known standard inhibitor.[6] |

| DT-2 | PKG | - | 12.5 | Potent and selective peptide inhibitor.[10] |

| PKG inhibitor peptide | PKG | - | 86,000 (86 µM) | ATP-competitive peptide inhibitor.[10] |

| KT5823 | PKG | - | 234 | Potent in vitro inhibitor, but with noted off-target effects.[4] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the inhibitory activity of a compound against PKG by quantifying the amount of ADP produced in the kinase reaction.

A. Reagent Preparation:

-

Kinase Assay Buffer: Prepare a suitable buffer, typically containing Tris-HCl, MgCl2, and DTT.

-

PKG Enzyme: Dilute the purified PKG enzyme to the desired concentration in the kinase assay buffer.

-

Substrate: Prepare a solution of a specific peptide substrate for PKG in the kinase assay buffer.

-

ATP Solution: Prepare a stock solution of ATP in water and dilute it to the desired final concentration in the kinase assay buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase.

-

Test Compound: Prepare a stock solution of the inhibitor in DMSO. Serially dilute the compound in the kinase assay buffer to achieve a range of final concentrations. Ensure the final DMSO concentration does not exceed 1%.

B. Assay Procedure:

-

To the wells of a white, opaque 96-well plate, add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer).

-

Add 10 µL of a 2X kinase/substrate mixture to each well.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding 10 µL of a 2X ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the kinase reaction and deplete the remaining ATP by adding 25 µL of an ADP-Glo™ Reagent (or similar).

-

Incubate the plate at room temperature for 40 minutes.

-

Generate a luminescent signal by adding 50 µL of a Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP, which is then used in a luciferase reaction.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

C. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

If the Km of ATP is known, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate (ATP) concentration.[8]

Conclusion

The development of potent and selective inhibitors of Protein Kinase G is an active area of research with significant therapeutic potential. The isoxazole-based compounds highlighted in this guide represent a promising chemical scaffold for the development of novel therapeutics, particularly for diseases such as malaria. The detailed methodologies and quantitative data provided herein serve as a valuable resource for the scientific community to aid in the discovery and characterization of the next generation of PKG inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. cusabio.com [cusabio.com]

- 3. researchgate.net [researchgate.net]

- 4. What are Protein kinase G (PKG) family inhibitors and how do they work? [synapse.patsnap.com]

- 5. The cGMP/PKG pathway as a common mediator of cardioprotection: translatability and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. mesamalaria.org [mesamalaria.org]

- 8. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 9. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Cellular Targets of Protein Kinase G Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase G (PKG) is a serine/threonine-specific protein kinase that serves as a principal intracellular effector of the second messenger cyclic guanosine monophosphate (cGMP).[1] The cGMP/PKG signaling pathway is a crucial regulator of a wide array of physiological processes, including vasodilation, neuronal signaling, and smooth muscle relaxation.[1][2] Dysregulation of this pathway has been implicated in a variety of pathological conditions, such as cardiovascular diseases, neurodegenerative disorders, and cancer, making PKG an attractive target for therapeutic intervention.[1] This guide provides a comprehensive overview of the cellular targets of key PKG inhibitors, methodologies for their identification, and the signaling pathways they modulate.

Section 1: Inhibitors of Mycobacterial vs. Mammalian Protein Kinase G

It is critical to distinguish between inhibitors targeting mammalian PKG and those targeting analogous kinases in other organisms, such as mycobacteria.

Protein kinase G inhibitor-3 (Compound 177)

"this compound," also known as Compound 177, is an inhibitor of serine/threonine protein kinases found in Mycobacterium tuberculosis.[3][4] Specifically, it targets the mycobacterial Protein Kinase G (PknG), which is essential for the survival of the bacterium within host macrophages by preventing the fusion of the phagosome with the lysosome.[5] Therefore, this inhibitor is primarily a tool for research into anti-mycobacterial agents and is not active against mammalian PKG.[3][4][5]

Section 2: Key Inhibitors of Mammalian Protein Kinase G and Their Cellular Targets

Several small molecule inhibitors have been developed to probe the function of mammalian PKG. However, it is important to note that the specificity of these inhibitors, particularly in living cells, can be a significant concern.

KT-5823

KT-5823 is a cell-permeable compound that acts as a competitive inhibitor at the ATP-binding site of PKG.[6] While it is a potent inhibitor of purified PKG in vitro, its efficacy and specificity in intact cells have been questioned in several studies.[7][8]

Known Cellular Targets and Effects:

-

Direct Target: cGMP-dependent Protein Kinase (PKG).[4]

-

Off-Targets: It exhibits weak inhibition of Protein Kinase C (PKC) and Protein Kinase A (PKA) at higher concentrations.[4][9]

-

Cellular Processes Affected:

Quantitative Data for KT-5823

| Target | Inhibition Constant (Ki) | IC50 | Notes |

| PKG | 0.23 µM[3][9] | 234 nM (in vitro)[4] | Potent inhibitor of purified enzyme. |

| PKC | 4 µM[1][3][9] | - | Weak inhibitor. |

| PKA | >10 µM[1][3][4][9] | - | Very weak inhibitor. |

DT-2

DT-2 is a peptide-based inhibitor designed to be a highly specific and potent inhibitor of PKG Iα.[2][12] It acts at the substrate-binding site. However, like KT-5823, its specificity in living cells is debated, with evidence suggesting it can modulate the activity of other kinases.

Known Cellular Targets and Effects:

-

Direct Target: cGMP-dependent Protein Kinase Iα (PKG Iα).[12]

-

Potential Off-Targets in Cells: Can modulate the activity of ERK, p38, PKB, and PKC.

-

Cellular Processes Affected:

Quantitative Data for DT-2

| Target | Inhibition Constant (Ki) | IC50 | Notes |

| PKG Iα | 12.5 nM[12] | - | Highly potent in vitro. |

| PKA | - | - | Shows 1300-fold selectivity for PKG over PKA in vitro.[6] |

Rp-8-Br-cGMPS and Analogs

Rp-8-Br-cGMPS is a cGMP analog that acts as a competitive inhibitor at the cGMP-binding site of PKG, thus preventing its activation. A related compound, Rp-8-Br-PET-cGMPS, is also a competitive inhibitor of PKG.

Known Cellular Targets and Effects:

-

Direct Target: cGMP-dependent Protein Kinase (PKG).

-

Other Interacting Proteins (for Rp-8-Br-PET-cGMPS):

-

Cellular Processes Affected:

-

Inhibits photoreceptor degeneration in animal models of retinitis pigmentosa.[5]

-

Can modulate cyclic nucleotide-gated (CNG) channels.

-

Quantitative Data for Rp-8-Br-PET-cGMPS

| Target | Inhibition Constant (Ki) | IC50 | Notes |

| PKG | Not specified | Not specified | Competitive, reversible inhibitor. |

Section 3: Experimental Protocols for Cellular Target Identification

Identifying the full spectrum of cellular targets for a kinase inhibitor is crucial for understanding its mechanism of action and potential off-target effects. A common and powerful approach is affinity chromatography coupled with mass spectrometry.

Affinity Chromatography-Mass Spectrometry Protocol

This method involves immobilizing the kinase inhibitor on a solid support to "fish" for its binding partners in a cell lysate.

1. Immobilization of the Inhibitor:

-

A chemical analog of the inhibitor with a reactive group is synthesized.

-

This analog is covalently coupled to a solid matrix, such as epoxy-activated Sepharose beads.

2. Preparation of Cell Lysate:

-

Cells of interest are cultured and harvested.

-

Cells are lysed in a buffer containing detergents and protease/phosphatase inhibitors to release cellular proteins.

3. Affinity Chromatography:

-

The cell lysate is incubated with the inhibitor-coupled beads to allow for binding of target proteins.

-

The beads are washed extensively with lysis buffer to remove non-specifically bound proteins.

4. Elution of Bound Proteins:

-

Specifically bound proteins are eluted from the beads. This can be achieved by:

-

Competition with a high concentration of the free inhibitor.

-

Using a denaturing agent like SDS sample buffer.

-

5. Protein Identification by Mass Spectrometry:

-

The eluted proteins are separated by SDS-PAGE.

-

Protein bands are excised, digested with trypsin to generate peptides.

-

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

6. Data Analysis:

-

Proteins identified from the inhibitor-coupled beads are compared to those from control beads (without the inhibitor) to identify specific binding partners.

Section 4: Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is essential for a clear understanding.

cGMP-PKG Signaling Pathway

Caption: The cGMP-PKG signaling pathway.

Experimental Workflow for Target Identification

Caption: Workflow for inhibitor target identification.

Conclusion

The study of Protein Kinase G inhibitors is a dynamic field with significant therapeutic potential. While potent in vitro inhibitors like KT-5823, DT-2, and cGMP analogs exist, their application in cellular and in vivo systems requires careful consideration of their specificity. The development of more selective inhibitors and the thorough characterization of the cellular targets of existing compounds, using methodologies such as affinity chromatography-mass spectrometry, are crucial for advancing our understanding of PKG signaling and for the development of novel therapeutics targeting this pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. Frontiers | Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G [frontiersin.org]

- 6. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are Protein kinase G (PKG) family inhibitors and how do they work? [synapse.patsnap.com]

- 9. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycogen Synthase Kinase-3 Inhibitors as Potent Therapeutic Agents for the Treatment of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GSK-3 as potential target for therapeutic intervention in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]

The Role and Application of PKG Inhibitor-3 (ML10) in Serine/Threonine Kinase Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PKG inhibitor-3, a potent and selective tool for studying the function of cGMP-dependent protein kinase (PKG) and other serine/threonine kinases. This document will detail its mechanism of action, selectivity profile, and provide comprehensive experimental protocols for its use in research and drug discovery.

Introduction to PKG Inhibitor-3 (ML10)

PKG inhibitor-3, also known as ML10, is a highly potent and selective ATP-competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2] It belongs to the imidazopyridine class of compounds and has demonstrated significant utility in elucidating the physiological roles of PKG, particularly in the context of infectious diseases like malaria.[3][4] Its high specificity makes it a valuable tool for dissecting signaling pathways regulated by PKG and for validating this kinase as a potential drug target.

The mechanism of action of ML10 relies on its ability to bind to the ATP-binding pocket of the PKG enzyme.[2] This binding is particularly effective and selective due to the presence of a small gatekeeper residue (threonine) in the ATP-binding site of some PKG isoforms, such as that found in Plasmodium falciparum.[2] This structural feature allows for a more pronounced interaction with the inhibitor compared to many human kinases, which often possess a bulkier gatekeeper residue.[2]

Quantitative Data: Potency and Selectivity

The efficacy of a kinase inhibitor is defined by its potency against the intended target and its selectivity against other kinases. ML10 has been shown to be a highly potent inhibitor of P. falciparum PKG (PfPKG) with minimal off-target effects on a broad range of human kinases.

| Kinase Target | IC50/EC50 | Assay Type | Reference |

| P. falciparum PKG (wild-type) | 160 pM | In vitro kinase assay | [1][2] |

| P. falciparum (blood stage) | 2.1 nM | In vitro growth inhibition | [3] |

| P. falciparum PKG (T618Q mutant) | 29.5 µM | In vitro kinase assay | [1][2] |

| Human Kinases (panel of 80) | Low Activity at 100 nM | In vitro kinase assay | [1][2] |

Note: The T618Q mutation in PfPKG mimics the bulkier gatekeeper residue found in many human kinases, and the significantly higher IC50 value for this mutant highlights the basis for ML10's selectivity.[1][2] While specific IC50 values for the 80 human kinases are not publicly available, the reported low activity at a concentration more than 600-fold higher than its PfPKG IC50 indicates a high degree of selectivity.[2]

Signaling Pathway Context

PKG is a key effector of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway plays a crucial role in a variety of physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission.[5][6][7]

References

- 1. Frontiers | Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs [frontiersin.org]

- 2. Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A potent series targeting the malarial cGMP-dependent protein kinase clears infection and blocks transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.malariaworld.org [media.malariaworld.org]

- 5. The cGMP/PKG pathway as a common mediator of cardioprotection: translatability and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cusabio.com [cusabio.com]

The Biological Activity of Lutetium-177: A Technical Overview for Researchers and Drug Development Professionals

Introduction: Lutetium-177 (¹⁷⁷Lu) is a beta- and gamma-emitting radioisotope with significant applications in targeted radionuclide therapy, particularly for the treatment of various cancers.[1][2][3] This technical guide provides an in-depth overview of the biological activity of ¹⁷⁷Lu, focusing on its mechanism of action, therapeutic applications in the form of radiopharmaceuticals such as ¹⁷⁷Lu-DOTATATE and ¹⁷⁷Lu-PSMA-617, and the experimental methodologies used for its evaluation.

Mechanism of Action

Lutetium-177 serves as a cytotoxic payload in targeted radiopharmaceuticals.[1] These drugs are designed to selectively deliver radiation to cancer cells by conjugating ¹⁷⁷Lu to a targeting molecule, such as a peptide or a small molecule, that has a high affinity for a specific receptor overexpressed on the surface of tumor cells.[1][4]

The primary mechanism of action involves the following steps:

-

Targeting and Binding: The radiopharmaceutical is administered, typically intravenously, and circulates throughout the body. The targeting moiety binds to its specific receptor on the cancer cell surface. For example, ¹⁷⁷Lu-DOTATATE targets the somatostatin receptor subtype 2 (SSTR2), which is overexpressed in neuroendocrine tumors (NETs), while ¹⁷⁷Lu-PSMA-617 targets the prostate-specific membrane antigen (PSMA) found on prostate cancer cells.[1][2]

-

Internalization: Upon binding, the receptor-ligand complex is often internalized into the cell via receptor-mediated endocytosis.[1][4] This process concentrates the radioactivity inside the target cell, enhancing the cytotoxic effect.

-

Radiation-Induced Cell Death: The therapeutic efficacy of ¹⁷⁷Lu stems from the emission of beta particles during its radioactive decay.[1] These high-energy electrons travel a short distance in tissue (up to 2 mm), depositing their energy and causing localized damage.[1] The primary target of this radiation is the cell's DNA, where it induces single and double-strand breaks. This DNA damage, along with the formation of reactive oxygen species (ROS), triggers cell cycle arrest and ultimately leads to apoptotic cell death.[1][2][4]

The gamma emissions of ¹⁷⁷Lu also allow for non-invasive imaging (SPECT/CT), enabling the visualization of the radiopharmaceutical's biodistribution and the dosimetry of the radiation delivered to the tumors and healthy organs.[1][5]

Quantitative Data

The following tables summarize key quantitative data related to the physical properties of Lutetium-177 and the characteristics of ¹⁷⁷Lu-based radiopharmaceuticals.

Table 1: Physical Properties of Lutetium-177

| Property | Value | Reference |

| Half-life | 6.65 days | [1][6] |

| Beta (β⁻) Emission Energy (Max) | 497 keV | [6] |

| Beta (β⁻) Emission Energy (Average) | 137 keV | [7] |

| Tissue Penetration (Max) | 2 mm | [1] |

| Tissue Penetration (Mean) | 0.7 mm | [7] |

| Gamma (γ) Emission Energies | 113 keV (6.2%), 208 keV (10.4%) | [6][7] |

Table 2: Characteristics of ¹⁷⁷Lu-PSMA-617

| Property | Value | Reference |

| IC50 (PSMA affinity) | 1.0–1.6 nM | [8] |

| Radiochemical Purity (post-purification) | >95% | [9][10] |

| In vitro stability in serum (up to 5 days) | Excellent | [11] |

Experimental Protocols

1. Radiosynthesis of [¹⁷⁷Lu]PSMA-617

This protocol describes the general steps for labeling the PSMA-617 ligand with Lutetium-177.

-

Materials:

-

PSMA-617 ligand

-

¹⁷⁷LuCl₃ solution

-

Reaction buffer (e.g., acetate or gentisate buffer, pH 4.5-5)

-

Quenching agent (e.g., DTPA)

-

Solid-phase extraction (SPE) cartridge (e.g., C18) for purification

-

Solvents for SPE (e.g., ethanol, water)

-

-

Procedure:

-

The PSMA-617 ligand is dissolved in the reaction buffer.

-

The ¹⁷⁷LuCl₃ solution is added to the ligand solution.

-

The reaction mixture is incubated at an elevated temperature (e.g., 95-100°C) for a specific duration (e.g., 15-30 minutes).

-

After incubation, the reaction is quenched by adding a chelating agent like DTPA to complex any unreacted ¹⁷⁷Lu.

-

The reaction mixture is purified using an SPE cartridge. The cartridge is pre-conditioned, the reaction mixture is loaded, and the cartridge is washed to remove impurities. The final product, [¹⁷⁷Lu]PSMA-617, is eluted with a suitable solvent like ethanol.

-

The final product is formulated in a physiologically compatible solution for administration.

-

2. Quality Control

The radiochemical purity of the final product is assessed to ensure that the radionuclide is properly incorporated into the targeting molecule.

-

Methods:

-

Thin-Layer Chromatography (TLC) or Paper Chromatography (PC): A small spot of the radiolabeled compound is placed on a TLC plate or paper strip and developed in a suitable mobile phase. The distribution of radioactivity on the chromatogram is analyzed to distinguish between the radiolabeled product and free ¹⁷⁷Lu.[9][10]

-

High-Performance Liquid Chromatography (HPLC): A more quantitative method where the sample is injected into an HPLC system with a radiation detector. The retention time of the major radioactive peak is compared to that of a non-radioactive standard to confirm the identity and purity of the radiopharmaceutical.[12]

-

3. In Vitro Cell Uptake and Internalization Assays

These assays are performed to evaluate the binding and internalization of the radiopharmaceutical in cancer cells.

-

Procedure:

-

Cancer cells expressing the target receptor (e.g., LNCaP cells for PSMA) are cultured in multi-well plates.

-

The cells are incubated with a known concentration of the ¹⁷⁷Lu-labeled compound for various time points.

-

At each time point, the medium is removed, and the cells are washed.

-

To differentiate between membrane-bound and internalized radioactivity, the cells are first treated with an acidic buffer to strip off surface-bound radioligand. The radioactivity in this fraction is measured.

-

The cells are then lysed, and the radioactivity in the cell lysate (internalized fraction) is measured using a gamma counter.

-

Visualizations

Caption: Mechanism of action of ¹⁷⁷Lu-based radiopharmaceuticals.

Caption: General experimental workflow for ¹⁷⁷Lu-radiopharmaceutical development.

References

- 1. What is the mechanism of action of Lutetium Dotatate LU-177? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Production of 177Lu for Targeted Radionuclide Therapy: Available Options - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Preliminary Biological Evaluation of 177Lu-Labeled Polyhydroxamic Acid Microparticles Toward Therapy of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on Protein Kinase G Inhibitor-3: Information Currently Unavailable in Publicly Accessible Scientific Literature

Efforts to compile a comprehensive technical guide on "Protein kinase G inhibitor-3," also identified as Compound 177 and associated with CAS number 331964-66-0, have revealed a significant lack of detailed scientific data in the public domain. While the compound is listed by several chemical suppliers, the primary research literature required to construct an in-depth whitepaper—including quantitative data, detailed experimental protocols, and signaling pathway diagrams—is not available.

Initial investigations have clarified that "this compound" (Compound 177) is described as an inhibitor of mycobacterial serine/threonine protein kinases, rather than the human cGMP-dependent Protein Kinase G (PKG). This distinction is critical for researchers in the field. The compound is primarily cataloged for research purposes, with basic chemical identifiers available.

Despite a thorough and targeted search for primary research articles, patents, and other scientific publications that would typically describe the discovery, synthesis, and biological evaluation of such a compound, no significant findings were made. The core requirements for a technical guide, as requested, hinge on the availability of this foundational research.

Summary of Available Information:

-

Compound Name: this compound, Compound 177

-

CAS Number: 331964-66-0

-

Molecular Formula: C14H16N2OS2

-

Target: Mycobacterial serine/threonine protein kinases

Information Not Found in Publicly Accessible Literature:

-

Quantitative Data: No published IC50, Ki, or other quantitative measures of inhibitory potency against its target kinase or in cellular assays were found.

-

Experimental Protocols: Detailed methodologies for the synthesis of the compound, kinase inhibition assays, or cellular experiments involving this specific inhibitor are not described in available literature.

-

Signaling Pathways: There is no information on the specific signaling pathways in Mycobacterium that are affected by this inhibitor, nor are there any described mechanisms of action that would allow for the creation of a signaling diagram.

It is possible that "this compound" (Compound 177) is a compound from a screening library that has not been extensively characterized in published literature, or the research may be proprietary and not publicly disclosed.

For researchers, scientists, and drug development professionals interested in the inhibition of mycobacterial protein kinases, the current body of public knowledge does not support a detailed review of this specific compound. Further investigation into this area would likely require access to unpublished or proprietary data. The broader field of mycobacterial kinase inhibitors, however, does contain other well-characterized compounds that have been described in detail in scientific literature.

In Vitro Studies with the Glycogen Synthase Kinase-3 Inhibitor CHIR-99021: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note on Nomenclature: The initial topic specified "Protein kinase G inhibitor-3." However, the predominant and most extensively studied class of inhibitors under a similar nomenclature is for "Glycogen Synthase Kinase-3 (GSK-3)." This guide will focus on a representative and highly selective GSK-3 inhibitor, CHIR-99021, due to the wealth of available in vitro data and its relevance in current research.

Introduction

Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and differentiation.[1] Dysregulation of GSK-3 activity has been implicated in various diseases, such as neurodegenerative disorders, cancer, and diabetes. CHIR-99021 is an aminopyrimidine derivative that is a highly potent and selective ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[1][2] Its high specificity makes it an invaluable tool for elucidating the cellular functions of GSK-3 and for therapeutic development.[3] This technical guide provides a comprehensive overview of in vitro studies with CHIR-99021, including its pharmacological data, detailed experimental protocols, and visualization of the relevant signaling pathways.

Quantitative Data Presentation

The following tables summarize the key quantitative data for CHIR-99021 from in vitro studies.

Table 1: In Vitro Potency of CHIR-99021 against GSK-3 Isoforms

| Target | IC50 Value | Ki Value | Assay Type | Reference |

| GSK-3β | 6.7 nM | 9.8 nM | Cell-free kinase assay | [2][4][5] |

| GSK-3α | 10 nM | - | Cell-free kinase assay | [2][4] |

Table 2: In Vitro Cytotoxicity of CHIR-99021 in Mouse Embryonic Stem Cells

| Cell Line | IC50 Value | Exposure Time | Assay Type | Reference |

| ES-D3 | 4.9 µM | 48 and 72 hours | Cell viability assay | [6] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize the activity of CHIR-99021.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the IC50 value of CHIR-99021 against GSK-3β using a luminescence-based kinase assay that measures ADP production.[7]

Objective: To quantify the concentration-dependent inhibition of GSK-3β activity by CHIR-99021.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3 substrate peptide (e.g., pre-phosphorylated peptide)

-

Adenosine triphosphate (ATP)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

CHIR-99021

-

Dimethyl sulfoxide (DMSO)

-

ADP-Glo™ Kinase Assay Kit or equivalent

-

White, opaque 96- or 384-well plates

-

Multilabel plate reader capable of luminescence detection

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of CHIR-99021 in DMSO. A typical starting concentration is 1 µM, with subsequent dilutions down to the picomolar range.[7] A DMSO-only control is essential.

-

Reaction Setup: In each well of the plate, add the following components in order:

-

Kinase buffer

-

1 µL of the CHIR-99021 dilution or DMSO

-

GSK-3β enzyme solution (final concentration of approximately 0.5-1 ng/µL)

-

Substrate peptide solution (final concentration of approximately 0.2 µg/µL)

-

-

Reaction Initiation: Start the kinase reaction by adding the ATP solution to a final concentration of 10-25 µM. The final reaction volume is typically 10-25 µL.[7]

-

Incubation: Incubate the plate at room temperature for 60 minutes.[7]

-

Reaction Termination and ADP Detection: Add an equal volume of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Signal Generation: Add Kinase Detection Reagent to each well and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[7]

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced, which reflects the kinase activity.[7]

-

Data Analysis: Calculate the percentage of inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[7]

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell-Based Western Blot Analysis of β-Catenin Stabilization

This protocol describes how to assess the downstream effects of CHIR-99021 on the Wnt/β-catenin signaling pathway by measuring the accumulation of β-catenin in cultured cells.

Objective: To qualitatively and quantitatively measure the stabilization of β-catenin in response to GSK-3 inhibition by CHIR-99021.

Materials:

-

Cell line of interest (e.g., human embryonic stem cells, various cancer cell lines)

-

Complete cell culture medium

-

CHIR-99021

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-β-catenin, anti-phospho-GSK-3β (Ser9), and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture vessels and allow them to adhere. Treat the cells with the desired concentrations of CHIR-99021 or DMSO (vehicle control) for a specified time (e.g., 24 hours).[8]

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against β-catenin, phospho-GSK-3β (Ser9), and a loading control overnight at 4°C.[8]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Develop the blot using an ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the β-catenin and phospho-GSK-3β signals to the loading control. An increase in total β-catenin and phospho-GSK-3β (Ser9) levels indicates GSK-3 inhibition.[8]

-

Caption: Workflow for Western blot analysis.

Signaling Pathways

CHIR-99021 primarily exerts its effects through the inhibition of GSK-3, which is a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[9][10][11]

Wnt/β-Catenin Signaling Pathway and the Mechanism of Action of CHIR-99021:

In the absence of a Wnt ligand ("Wnt OFF" state), GSK-3 is part of a "destruction complex" that also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1).[1] This complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. This keeps cytoplasmic β-catenin levels low, and Wnt target genes are not transcribed.

When CHIR-99021 is present, it inhibits GSK-3, thereby preventing the phosphorylation of β-catenin.[1] This leads to the stabilization and accumulation of β-catenin in the cytoplasm.[11] Accumulated β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[9][10]

Caption: Wnt/β-catenin signaling and CHIR-99021 action.

References

- 1. benchchem.com [benchchem.com]

- 2. stemcell.com [stemcell.com]

- 3. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CHIR 99021 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]

- 5. CHIR99021, trough GSK-3β Targeting, Reduces Epithelioid Sarcoma Cell Proliferation by Activating Mitotic Catastrophe and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. agscientific.com [agscientific.com]

- 10. agscientific.com [agscientific.com]

- 11. reprocell.com [reprocell.com]

Methodological & Application

Application Notes and Protocols for Protein Kinase G Inhibitor-3 (Compound 177)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinase G inhibitor-3, also known as Compound 177, is an inhibitor targeting mycobacterial serine/threonine protein kinases.[1] This class of enzymes plays a crucial role in the signaling pathways of various organisms. The study of such inhibitors is pivotal in the research of diseases associated with mycobacterial infections.[1] These application notes provide a comprehensive overview of the experimental protocols for the characterization of Protein Kinase G (PKG) inhibitors, using Compound 177 as a representative example. The following sections detail the methodologies for in vitro kinase assays, cell-based assays, and data presentation to guide researchers in their drug discovery and development efforts.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H16N2OS2[1] |

| CAS Number | 331964-66-0[1] |

| Storage Temperature | -20℃[1] |

| Shipping | Blue Ice[1] |

Protein Kinase G Signaling Pathway

Protein Kinase G (PKG) is a key effector of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is initiated by the activation of soluble guanylate cyclase (sGC) by NO, leading to the production of cGMP. cGMP then allosterically activates PKG, which in turn phosphorylates a variety of downstream targets, modulating physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase in a cell-free system.

Objective: To measure the concentration of a test compound required to inhibit 50% of the activity of the target kinase.

Materials:

-

Recombinant active PKG enzyme

-

Kinase substrate (e.g., a specific peptide or a generic substrate like myelin basic protein)

-

ATP (Adenosine Triphosphate)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay system, phosphospecific antibody, or fluorescent probe)

-

96-well or 384-well microplates

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in the kinase buffer. A typical concentration range to test would be from 0.1 nM to 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO.

-

Kinase Reaction:

-

Add the kinase buffer to each well of the microplate.

-

Add the serially diluted inhibitor or vehicle control to the respective wells.

-

Add the recombinant PKG enzyme to all wells except the negative control.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the kinase reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent to quantify the kinase activity. This could involve measuring luminescence, fluorescence, or absorbance.

-

-

Data Analysis:

-

Subtract the background signal (negative control) from all readings.

-

Normalize the data by setting the activity in the vehicle control wells to 100%.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Assay for PKG Inhibition

This protocol describes a general method to assess the inhibitory effect of a compound on PKG activity within a cellular context by measuring the phosphorylation of a downstream target.

Objective: To determine the half-maximal effective concentration (EC50) of the test compound in a cellular environment.

Materials:

-

Cell line expressing the target PKG and a known downstream substrate (e.g., VASP)

-

Cell culture medium and supplements

-

This compound

-

PKG activator (e.g., a cGMP analog like 8-pCPT-cGMP)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against the phosphorylated form of the PKG substrate

-

Primary antibody against the total form of the substrate or a housekeeping protein (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

-

Protein quantification assay kit (e.g., BCA assay)

Procedure:

-

Cell Culture and Treatment:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a PKG activator for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a protein assay.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with the primary antibody against the phosphorylated substrate.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody against the total substrate or a housekeeping protein for loading control.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated and total/housekeeping proteins.

-

Normalize the phosphorylated protein signal to the total/housekeeping protein signal.

-